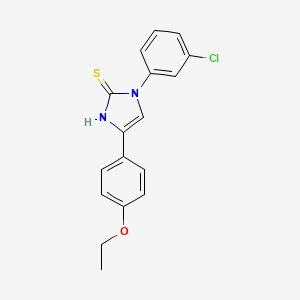

![molecular formula C22H14F2N2O2 B2774086 (E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile CAS No. 338978-26-0](/img/structure/B2774086.png)

(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile” is a chemical compound that has been used in the synthesis of Rilpivirine (RPV), a drug approved by the U.S. FDA in 2011 to treat individuals infected with human immunodeficiency virus 1 (HIV-1) .

Synthesis Analysis

The synthesis of Rilpivirine, which uses “(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile”, is mainly divided into three steps . The first step involves the synthesis of an intermediate through a Heck reaction . The last step’s reaction time was decreased from 69 hours to 90 minutes through an optimized synthetic procedure, and the overall yield improved from 18.5% to 21% .Molecular Structure Analysis

The molecular structure of “(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile” has been characterized by 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile” include a Heck reaction . Photolysis of the compound in the crystalline solid state resulted in the stereospecific formation of a syn-head-to-head photodimer .Aplicaciones Científicas De Investigación

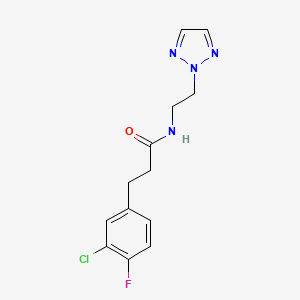

Antimycobacterial Activity

A study by Sanna et al. (2002) explored the synthesis of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)-prop-2-enenitriles, including compounds structurally related to (E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile. This research aimed at developing antitubercular agents, identifying several compounds with modest growth inhibition of Mycobacterium tuberculosis, and contributing to structure-activity relationships in the field (Sanna et al., 2002).

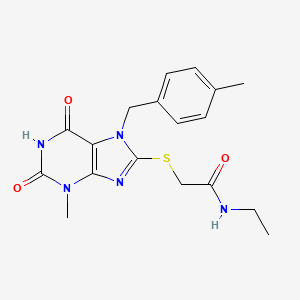

Spectral-Luminescent Properties

Mikhailov et al. (2018) synthesized 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, which are structurally akin to the compound . The study focused on the spectral-luminescent properties of these compounds, contributing to the understanding of their photophysical characteristics (Mikhailov et al., 2018).

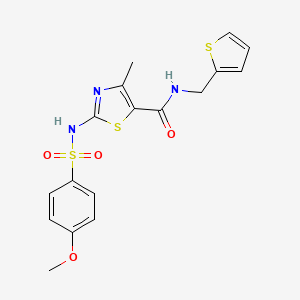

Antimicrobial Activity

El-Meguid (2014) researched benzoimidazole derivatives, creating new compounds including 4-(5-benzoyl-benzoimidazol-2) moieties, structurally related to the specified compound. These derivatives were assessed for their antimicrobial activities, showing significant efficacy against various bacterial and fungal strains. This study provides insight into the potential antimicrobial applications of such compounds (El-Meguid, 2014).

Mecanismo De Acción

Direcciones Futuras

The development of an efficient and practical microwave-promoted method to synthesize Rilpivirine using less toxic organic reagents and low boiling solvents has been described . This method, which uses “(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile”, is easy to scale with higher yield and shorter reaction time . This suggests potential future directions for the economical and less toxic synthesis of Rilpivirine and possibly other related compounds.

Propiedades

IUPAC Name |

(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O2/c1-26-13-16(22(28)20-18(23)8-5-9-19(20)24)11-17(26)10-15(12-25)21(27)14-6-3-2-4-7-14/h2-11,13H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHKTCYXIHWAL-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=C(C#N)C(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=C(\C#N)/C(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2774006.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)

![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2774024.png)